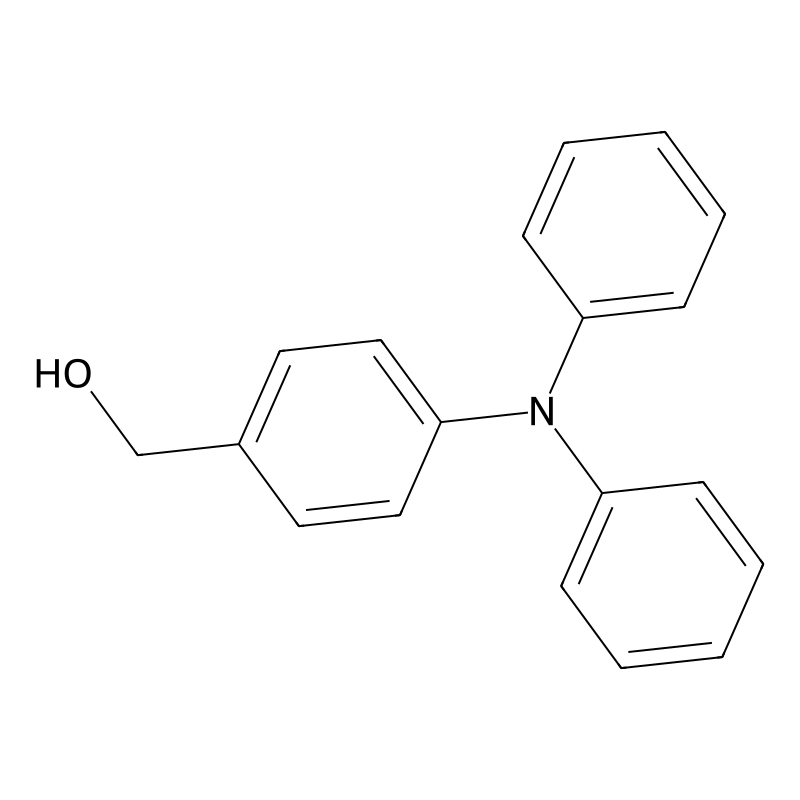

(4-(Diphenylamino)phenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can find regarding its potential research areas:

Organic Synthesis

Due to the presence of the functional groups (diphenylamino and methanol), (4-(Diphenylamino)phenyl)methanol could be a relevant intermediate in the synthesis of more complex organic molecules. Its reactivity can be explored for the development of novel materials or compounds with specific properties.

Material Science

The diphenylamine moiety in (4-(Diphenylamino)phenyl)methanol can participate in pi-pi interactions, which are crucial for engineering electronic properties of materials. Research could investigate its potential use in the development of organic electronics or optoelectronic devices. PubChem:

(4-(Diphenylamino)phenyl)methanol is an organic compound with the chemical formula C₁₉H₁₇NO. It features a diphenylamino group attached to a phenylmethanol moiety, making it part of a larger family of compounds that exhibit unique electronic properties due to the presence of the diphenylamine structure. This compound is characterized by its potential applications in organic electronics and as a precursor in organic synthesis.

- Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles, leading to the formation of ethers or esters when reacted with appropriate reagents.

- Oxidation: The alcohol group can be oxidized to form the corresponding carbonyl compound, which may further participate in condensation reactions.

- Aldol Condensation: This compound can engage in aldol reactions, particularly when combined with aldehydes or ketones, leading to more complex structures .

Several methods have been developed for synthesizing (4-(Diphenylamino)phenyl)methanol:

- Reduction of Ketones: Starting from 4-(diphenylamino)benzaldehyde, reduction reactions using reducing agents such as lithium aluminum hydride can yield (4-(Diphenylamino)phenyl)methanol.

- Aldol Condensation: The compound can also be synthesized through aldol condensation reactions involving 4-(diphenylamino)benzaldehyde and suitable ketones or aldehydes under basic conditions .

- Nucleophilic Substitution: The hydroxymethyl group may be introduced via nucleophilic substitution on an appropriate precursor.

(4-(Diphenylamino)phenyl)methanol has several potential applications:

- Organic Electronics: Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Synthesis Intermediate: It serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

- Research Tool: This compound can be utilized in studies exploring the reactivity of diphenylamine derivatives.

Interaction studies involving (4-(Diphenylamino)phenyl)methanol focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential applications in drug design and materials science. Investigations into its interaction with biological targets could reveal its therapeutic potential.

Several compounds share structural similarities with (4-(Diphenylamino)phenyl)methanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylmethanol | Secondary alcohol | Lacks the diphenylamino group; simpler structure |

| 4-(Diphenylamino)benzaldehyde | Aldehyde | Precursor for synthesis; more reactive than alcohol |

| 4-(Diphenylamino)phenylboronic acid | Boronic acid | Useful in Suzuki coupling reactions |

These compounds illustrate the unique positioning of (4-(Diphenylamino)phenyl)methanol within its chemical family, particularly due to its hydroxymethyl functionality and potential electronic applications.